Patellamide A
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Overview
Description
Patellamide A is a cyclic peptide.
Scientific Research Applications
Biosynthesis and Molecular Structure
Biosynthesis Pathway : Patellamide A is synthesized through a unique pathway involving the cyanobacterial symbiont Prochloron didemni. This process resembles the production of microcin-like compounds and includes the transformation of a precursor peptide into the cyclic patellamides A and C, through the formation of thiazole and oxazoline rings (Schmidt et al., 2005).
Structural Biology : The structural analysis of patellamide biosynthesis reveals a complex framework resulting from the variability of amino acids. Understanding the enzyme activities involved in this process, including heterocyclization, peptide cleavage, and macrocyclization, is crucial for exploring the therapeutic potential of patellamides (Koehnke et al., 2014).
Chemical Libraries and Natural Product Chemistry
Diverse Chemical Libraries : Prochloron spp., the symbiotic cyanobacteria, generate a diverse library of patellamides using variable genetic cassettes. This diversity in natural combinatorial peptide libraries presents significant potential for the production of new cyclic peptides (Donia et al., 2006).
Copper(II) Complex Formation : Patellamide D forms mononuclear and binuclear copper(II) complexes, showing the importance of solvent in stabilizing these metal ion complexes and influencing their chemical reactivities. This aspect of patellamide chemistry has implications for its potential biological roles (van den Brenk et al., 2004).
Biological Functions and Applications
Functional Roles in Symbiosis : Patellamides, found in the symbiosis between didemnid ascidians and Prochloron, may have catalytic functions essential for this association. The dynamic microenvironmental conditions experienced by Prochloron, such as rapid shifts between hyperoxia and anoxia, could modulate the functions of patellamides (Baur et al., 2022).
Catalytic Activity : Dinuclear CuII-patellamide complexes are known to be efficient catalysts for hydrolysis reactions, such as those of phosphatase, carbonic anhydrase, and glycosidase. However, the biological role of patellamides remains to be fully understood (Comba et al., 2017).
properties
CAS RN |
81120-73-2 |
---|---|
Product Name |
Patellamide A |
Molecular Formula |
C35H50N8O6S2 |
Molecular Weight |
743 g/mol |
IUPAC Name |
(4S,7R,8S,11R,18S,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C35H50N8O6S2/c1-10-17(7)25-32-36-20(12-48-32)28(44)39-23(15(3)4)34-37-22(14-50-34)30(46)42-26(18(8)11-2)33-43-27(19(9)49-33)31(47)40-24(16(5)6)35-38-21(13-51-35)29(45)41-25/h13-20,23-27H,10-12H2,1-9H3,(H,39,44)(H,40,47)(H,41,45)(H,42,46)/t17-,18-,19+,20-,23+,24+,25-,26-,27-/m0/s1 |
InChI Key |
ZGJIVWQOEHQWLW-SWTUTNCKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H](CO2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C |
SMILES |
CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
Canonical SMILES |
CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
synonyms |
patellamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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